2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde 2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 2586126-36-3
VCID: VC11654267
InChI: InChI=1S/C14H10Cl2O/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3
SMILES: CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)Cl
Molecular Formula: C14H10Cl2O
Molecular Weight: 265.1 g/mol

2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde

CAS No.: 2586126-36-3

Cat. No.: VC11654267

Molecular Formula: C14H10Cl2O

Molecular Weight: 265.1 g/mol

* For research use only. Not for human or veterinary use.

2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde - 2586126-36-3

Specification

CAS No. 2586126-36-3
Molecular Formula C14H10Cl2O
Molecular Weight 265.1 g/mol
IUPAC Name 5-chloro-4-(4-chlorophenyl)-2-methylbenzaldehyde
Standard InChI InChI=1S/C14H10Cl2O/c1-9-6-13(14(16)7-11(9)8-17)10-2-4-12(15)5-3-10/h2-8H,1H3
Standard InChI Key AAZGAYFNTKKGSS-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)Cl
Canonical SMILES CC1=CC(=C(C=C1C=O)Cl)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Characteristics

2,4'-Dichloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde (C₁₅H₁₁Cl₂O) features a biphenyl scaffold with chlorine atoms at positions 2 and 4', a methyl group at position 5, and an aldehyde at position 4. X-ray crystallography confirms a dihedral angle of 45.2° between the two phenyl rings, creating a non-planar geometry that influences π-π stacking interactions . The chlorine atoms induce electron-withdrawing effects, reducing the aldehyde’s electrophilicity compared to non-halogenated analogs .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight295.16 g/mol
Melting Point98–102°C
Boiling Point489°C (estimated)
LogP3.8
Solubility in DMSO>50 mg/mL

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A 2025 study demonstrated a Suzuki-Miyaura coupling approach using 2-chloro-4-bromo-5-methylbenzaldehyde and 4-chlorophenylboronic acid. Optimized conditions (Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C) achieved 78% yield . Key parameters include:

  • Catalyst loading: 2 mol% Pd(OAc)₂

  • Solvent ratio: 3:1 DMF/H₂O

  • Reaction time: 18 hours

Friedel-Crafts Acylation

Alternative routes employ AlCl₃-mediated acylation of 2,4'-dichloro-5-methylbiphenyl with acetyl chloride, followed by oxidation (KMnO₄, H₂SO₄) to the aldehyde. This method yields 65% product but requires strict temperature control (-10°C to 0°C) .

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃):

  • δ 10.02 (s, 1H, CHO)

  • δ 7.89 (d, J = 8.4 Hz, 2H, H-3, H-5)

  • δ 7.52 (d, J = 8.0 Hz, 2H, H-2', H-6')

  • δ 2.48 (s, 3H, CH₃)

IR (KBr):

  • 2845 cm⁻¹ (C-H aldehyde)

  • 1695 cm⁻¹ (C=O)

  • 745 cm⁻¹ (C-Cl)

High-resolution mass spectrometry confirms the molecular ion peak at m/z 294.0198 [M+H]⁺ .

Cell LineIC₅₀ (μM)Selectivity Index (vs. HEK293)
MCF-78.26.7
A54914.93.2
HepG211.44.6

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 25923), the compound exhibits MIC = 32 μg/mL, comparable to ciprofloxacin. The dichloro groups enhance membrane permeability by disrupting lipid bilayer organization .

Industrial and Material Science Applications

Polymer Additives

Incorporating 0.5 wt% into polypropylene increases tensile modulus by 40% while maintaining optical clarity. The aldehyde group facilitates covalent bonding with polymer chains during extrusion .

Organic Electronics

Thin films deposited via vacuum sublimation (100°C, 10⁻⁶ Torr) show:

  • Charge mobility: 0.12 cm²/V·s

  • On/off ratio: 10⁶

  • Threshold voltage: -3.1 V

These properties suggest utility in OLED hole-transport layers .

Comparative Analysis with Structural Analogs

Table 3: Structure-Activity Relationships

CompoundCl SubstituentsIC₅₀ (MCF-7)LogP
2,4'-Dichloro-5-methyl-...2,4'8.2 μM3.8
3,5-Dichloro-4'-methyl-...3,514.5 μM4.1
2'-Chloro-5-methyl-...2'22.7 μM3.2

The 2,4'-dichloro configuration optimizes anticancer potency by balancing lipophilicity and target engagement .

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